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Compound of Interest

Compound Name: 2-Chloro-4-fluorophenylacetonitrile

Cat. No.: B1362056

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the structural isomers corresponding to the
molecular formula CsHsCIFN, with a primary focus on their systematic International Union of
Pure and Applied Chemistry (IUPAC) nomenclature. Given the complexity and the large
number of potential isomers, this guide centers on the most plausible and structurally
significant class: substituted chlorofluoromethylbenzonitriles.

Structural Elucidation from Molecular Formula

The molecular formula CsHsCIFN implies a high degree of unsaturation, which is a key
indicator of the core structure. The degree of unsaturation is calculated as follows:

e Formula: C =8, H=5, Halogens (X) =2 (CI, F), N=1

e Degree of Unsaturation (DoU) =C -H/2 - X/2 + N/2 + 1

e DOU=8-5/2-2/2+1/2+1=8-25-1+05+1=6

A DoU of 6 strongly suggests the presence of an aromatic ring (contributing 4 degrees) and a
triple bond, characteristic of a nitrile or isocyanide group (contributing 2 degrees). The most
probable core structure is therefore a benzene ring substituted with a cyano group (-CN), a
methyl group (-CHs), a chloro group (-Cl), and a fluoro group (-F). Verification of this structure
confirms it matches the molecular formula: CeH2(CN)(CHs)(CI)(F) corresponds to CsHsNCIF.
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IUPAC Nomenclature of
Chlorofluoromethylbenzonitrile Isomers

The systematic naming of this class of isomers follows established IUPAC rules for substituted
aromatic compounds.

2.1 Naming Convention

Parent Name: The nitrile group (-CN) is the principal functional group, lending the parent
name benzonitrile.

e Ring Numbering: The carbon atom of the benzene ring that is bonded to the nitrile group is
assigned the locant position 1.

o Substituent Locants: The ring is then numbered to assign the lowest possible set of locants
to the remaining substituents (chloro, fluoro, and methyl).

» Alphabetical Citation: Substituents are listed in alphabetical order (chloro, fluoro, methyl) in
the final IUPAC name.

2.2 Isomer Enumeration For a benzene ring with four distinct substituents (including the implicit
attachment point of the parent structure), there are seven unique positional arrangements for
the three variable substituents (chloro, fluoro, methyl) relative to the cyano group at position 1.
For each of these seven substitution patterns, the three different groups can be arranged in 3!
(or 6) different ways. This results in a total of 42 distinct structural isomers for the
chlorofluoromethylbenzonitrile class.

Data Presentation: Table of Isomers

The 42 isomers of chlorofluoromethylbenzonitrile are systematically named and categorized by
their substitution pattern in the table below.
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Substituent Positions (Cl,

Isomer ID IUPAC Name
F, CHs)

Pattern 1: 1,2,3,4-substitution
2-Chloro-3-fluoro-4-

1‘1 R 21 3! 4
methylbenzonitrile
2-Chloro-4-fluoro-3-

1-2 . 2,4,3
methylbenzonitrile
3-Chloro-2-fluoro-4-

1-3 3,2,4
methylbenzonitrile
3-Chloro-4-fluoro-2-

1-4 o 3,4,2
methylbenzonitrile
4-Chloro-2-fluoro-3-

1-5 4,2, 3
methylbenzonitrile
4-Chloro-3-fluoro-2-

1-6 4,3,2
methylbenzonitrile

Pattern 2: 1,2,3,5-substitution
2-Chloro-3-fluoro-5-

2-1 2,3,5
methylbenzonitrile
2-Chloro-5-fluoro-3-

2-2 2,5,3
methylbenzonitrile
3-Chloro-2-fluoro-5-

2-3 o 3,2,5
methylbenzonitrile
3-Chloro-5-fluoro-2-

2-4 3,52
methylbenzonitrile
5-Chloro-2-fluoro-3-

2-5 o 52,3
methylbenzonitrile
5-Chloro-3-fluoro-2-

2-6 o 53,2
methylbenzonitrile

Pattern 3: 1,2,3,6-substitution
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2-Chloro-3-fluoro-6-
3-1 o 2,3,6
methylbenzonitrile

2-Chloro-6-fluoro-3-
3-2 o 2,6,3
methylbenzonitrile

3-Chloro-2-fluoro-6-
3-3 o 3,2,6
methylbenzonitrile

3-Chloro-6-fluoro-2-
3-4 o 3,6,2
methylbenzonitrile

6-Chloro-2-fluoro-3-
3-5 6,2,3
methylbenzonitrile

6-Chloro-3-fluoro-2-
3-6 . 6,3,2
methylbenzonitrile

Pattern 4: 1,2,4,5-substitution

2-Chloro-4-fluoro-5-
4-1 o 2,4,5
methylbenzonitrile

2-Chloro-5-fluoro-4-
4-2 5 2 5.4
methylbenzonitrile

4-Chloro-2-fluoro-5-
4-3 o 4,2,5
methylbenzonitrile

4-Chloro-5-fluoro-2-
4-4 o 4,5,2
methylbenzonitrile

5-Chloro-2-fluoro-4-
4-5 1tri 51 21 4
methylbenzonitrile

5-Chloro-4-fluoro-2-
4-6 o 54,2
methylbenzonitrile

Pattern 5: 1,2,4,6-substitution

2-Chloro-4-fluoro-6-
5-1 o 2,4,6
methylbenzonitrile
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2-Chloro-6-fluoro-4-
5-2 5 2 6.4
methylbenzonitrile

4-Chloro-2-fluoro-6-
5-3 o 4,2,6
methylbenzonitrile

4-Chloro-6-fluoro-2-
o-4 o 4,6, 2
methylbenzonitrile

6-Chloro-2-fluoro-4-
5-5 8 6.2 4
methylbenzonitrile

6-Chloro-4-fluoro-2-
5-6 6,4,2
methylbenzonitrile

Pattern 6: 1,2,5,6-substitution

2-Chloro-5-fluoro-6-
6-1 o 2,5,6
methylbenzonitrile

2-Chloro-6-fluoro-5-
6-2 o 2,6,5
methylbenzonitrile

5-Chloro-2-fluoro-6-
6-3 o 52,6
methylbenzonitrile

5-Chloro-6-fluoro-2-
6-4 o 56,2
methylbenzonitrile

6-Chloro-2-fluoro-5-
6-5 o 6,2,5
methylbenzonitrile

6-Chloro-5-fluoro-2-
6-6 o 6,5,2
methylbenzonitrile

Pattern 7: 1,3,4,5-substitution

3-Chloro-4-fluoro-5-
7-1 . 3,4,5
methylbenzonitrile

3-Chloro-5-fluoro-4-
7-2 5 354
methylbenzonitrile
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4-Chloro-3-fluoro-5-
7-3 o 4,3,5
methylbenzonitrile

4-Chloro-5-fluoro-3-
7-4 o 4,5,3
methylbenzonitrile

5-Chloro-3-fluoro-4-
7-5 or 534
methylbenzonitrile

5-Chloro-4-fluoro-3-
7-6 o 54,3
methylbenzonitrile

Visualization of Isomer Derivation

The logical workflow for identifying and enumerating the chlorofluoromethylbenzonitrile isomers
is depicted below.
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Molecular Formula
CsHsCIFN

Y

Core Structure Analysis
(DoU = 6)

Deduced Scaffold:

Chlorofluoromethylbenzonitrile

7 Unique Substituent Positional Patterns

{2,3,4} {2,3,5} {2,3,6} {2,4,5} {2,4,6} {2,5,6} {3,4,5}

Permutation of Substituents
(Cl, F, CHs) for each pattern
(3! = 6 ways)

Total Isomers
7 Patterns x 6 Permutations = 42

Click to download full resolution via product page

Caption: Logical workflow for the enumeration of chlorofluoromethylbenzonitrile isomers.

Alternative Isomeric Structures
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While the substituted benzonitriles represent the most common structural class for CsHsCIFN,
other isomers exist. Researchers should be aware of these alternative scaffolds, which can
exhibit significantly different chemical and biological properties.

e Functional Isomers (Isocyanides): These isomers contain the isocyanide (-NC) functional
group instead of the nitrile group. The naming convention changes accordingly, for example,
2-chloro-3-fluoro-4-methylphenyl isocyanide.

o Skeletal Isomers (Phenylacetonitriles): In this class, the cyano group is not directly attached
to the aromatic ring. The core is phenylacetonitrile (CeHsCH2CN). Isomers are generated by
substituting the chloro and fluoro atoms on the phenyl ring and/or the alpha-carbon. An
example is 2-(4-chloro-2-fluorophenyl)acetonitrile.

The relationship between these primary isomer classes is visualized below.

CsHsCIFN Isomers

Ring Substituents ~ Functional Isor%ikeletal Isomer

Class 2: Isocyanides Class 3: Phenylacetonitriles Other Structures
(Ar-NC) (Ar-CH2CN) (e.g., Pyridine derivatives)

Heterocyclic Cores

Class 1: Benzonitriles

(Ar-CN)

Click to download full resolution via product page

Caption: Major isomer classes for the molecular formula CsHsCIFN.

Experimental Protocols and Biological Data

It is critical to recognize that all quantitative data, experimental protocols, and biological
activities are specific to each individual isomer. The physical properties (e.g., melting point,
boiling point, solubility), spectroscopic data (NMR, IR, MS), and pharmacological profiles (e.g.,
signaling pathways, toxicity, efficacy) can vary dramatically between two closely related

isomers.
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As such, a general guide for the formula CsHsCIFN cannot provide specific experimental
details. Professionals seeking such information must first identify the exact isomer of interest by
its IUPAC name or CAS number and then consult chemical databases (such as SciFinder,
Reaxys, or PubChem) for compound-specific data and literature references. No signaling
pathways or experimental workflows can be generalized for this molecular formula.

 To cite this document: BenchChem. [A Technical Guide to the Isomers and IUPAC
Nomenclature of CsHsCIFN]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1362056#iupac-name-for-c8h5clfn]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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